molecular formula C8H18Cl2N2 B8045493 Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl

Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl

Cat. No.: B8045493
M. Wt: 213.15 g/mol
InChI Key: DWVATYCZEPRHMP-AEUOCKLGSA-N
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Description

Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl is a complex organic compound notable for its unique bicyclic structure. This compound is used in various scientific research fields due to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl generally involves the following steps:

  • Starting with a 3-azabicyclo[3.1.0]hexane derivative as the core structure.

  • Dimethylation of the methanamine group.

  • Hydrochloride salt formation for stability.

Each step requires precise reaction conditions, including appropriate solvents, temperature control, and catalysts.

Industrial Production Methods

Industrial production of this compound scales up the laboratory synthesis process, ensuring high yield and purity. Automated reactors, controlled environments, and continuous monitoring are critical components in industrial settings.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl undergoes various types of chemical reactions, including:

  • Oxidation: : Converting functional groups to their oxidized forms.

  • Reduction: : Adding hydrogen to reduce specific bonds.

  • Substitution: : Replacing one group with another in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., alkyl halides).

Major Products Formed

The major products formed depend on the specific reactions but generally include:

  • Oxidized derivatives

  • Reduced derivatives

  • Substituted bicyclic amines

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model compound to study reaction mechanisms due to its well-defined structure and reactivity.

Biology

In biological research, it serves as a probe to investigate neurotransmitter pathways because of its interaction with neuronal receptors.

Medicine

The compound’s unique properties make it a candidate for developing new pharmaceuticals, particularly in neuropharmacology.

Industry

In industrial applications, it is used to develop new materials and as a catalyst in organic synthesis.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as neurotransmitter receptors in the brain. This interaction modulates neural activity by either enhancing or inhibiting signal transmission. Key pathways involved include dopamine and serotonin pathways.

Comparison with Similar Compounds

Similar Compounds

  • Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine

  • Racemic-1-((1R)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine

Highlighting Uniqueness

Compared to similar compounds, Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl is distinguished by its racemic mixture, offering a unique balance of stereoisomers that can affect its biological activity and chemical reactivity in distinct ways. This makes it particularly valuable in research contexts where understanding stereoisomer-specific interactions is crucial.

Properties

IUPAC Name

1-[(1S)-3-azabicyclo[3.1.0]hexan-1-yl]-N,N-dimethylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10(2)6-8-3-7(8)4-9-5-8;;/h7,9H,3-6H2,1-2H3;2*1H/t7?,8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVATYCZEPRHMP-AEUOCKLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC12CC1CNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@]12CC1CNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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